4-methoxy-1-methyl-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one
Description
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Properties
IUPAC Name |
4-methoxy-1-methyl-5-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-17-5-4-16-15(17)25(22,23)10-7-19(8-10)14(21)11-9-18(2)13(20)6-12(11)24-3/h4-6,9-10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLLHXHEOTYKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-1-methyl-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily attributed to the presence of the imidazole and pyridine moieties, which are known to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties against various strains, including Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) were assessed using standard serial dilution methods. The compound showed promising results comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Methoxy Compound | 0.25 | M. tuberculosis (H37Rv) |
| Isoniazid (control) | 0.5 | M. tuberculosis (H37Rv) |
The data indicate that modifications in the structure significantly enhance antibacterial activity, particularly through the introduction of halogen substituents on the aromatic rings .
Anticancer Activity
In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
A study involving human cancer cell lines (e.g., HeLa and MCF-7) reported an IC50 value of 15 µM for the tested compound, indicating potent anticancer activity. The compound was found to induce significant apoptosis as evidenced by increased caspase-3 activity and annexin V staining .
Mechanistic Insights
The biological activities of this compound are thought to arise from its ability to interact with various enzymes and receptors:
Enzyme Inhibition
Research indicates that the compound acts as a potent inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has shown inhibition of protein kinases, which play crucial roles in cancer progression.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 0.5 |
| DNA Gyrase | Non-competitive | 0.3 |
These interactions suggest potential applications in targeted cancer therapies where kinase inhibitors are critical .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 4-methoxy-1-methyl-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one as inhibitors of key enzymes involved in cancer progression. For instance, poly(ADP-ribose) polymerase (PARP) inhibitors, which share structural characteristics with this compound, have shown efficacy in treating cancers associated with BRCA mutations. These inhibitors work by blocking DNA repair mechanisms in cancer cells, leading to cell death .
Inhibition of Viral Replication
Compounds that exhibit structural motifs similar to this compound have been investigated for their antiviral properties. For example, derivatives have been synthesized and tested against the hepatitis C virus (HCV), demonstrating significant inhibitory effects with low EC50 values, indicating strong antiviral activity .
Anti-inflammatory Properties
Research indicates that related compounds possess anti-inflammatory effects, which could be attributed to their ability to inhibit cyclooxygenase enzymes (COX). This activity suggests potential applications in treating inflammatory diseases and conditions where COX inhibition is beneficial .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological profile. The presence of the imidazole ring and the sulfonyl group appears to enhance biological activity by improving solubility and bioavailability. Modifications to these functional groups can lead to variations in potency and selectivity against specific targets.
Case Study 1: PARP Inhibitors
A series of studies focused on the design and synthesis of PARP inhibitors that incorporate similar structural elements as this compound have shown promising results. These compounds were evaluated for their ability to inhibit PARP enzymes, leading to reduced viability in BRCA-deficient cancer cell lines, with some candidates achieving IC50 values in the nanomolar range .
Case Study 2: Antiviral Screening
In another study, a library of compounds including those with structural similarities to 4-methoxy derivatives was screened for antiviral activity against HCV. Several compounds demonstrated potent inhibition of viral replication, with detailed SAR analysis revealing that specific substitutions on the imidazole ring significantly enhanced activity .
Chemical Reactions Analysis
Azetidine Ring Formation
This step typically requires:
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Reagents : Azetidine precursors (e.g., azetidine-3-yl methanesulfonate) .
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Conditions : Polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., K₂CO₃) .
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Mechanism : SN2 displacement to form the azetidine ring, managing ring strain through controlled reaction kinetics .
Sulfonylation
The sulfonyl group is introduced via:
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Reagents : Imidazole-2-sulfonyl chloride or analogous sulfonylating agents.
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Conditions : Activated intermediates (e.g., coupling reagents like EDC/HOBT) to facilitate amide bond formation .
Carbonyl Group Incorporation
This involves:
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Reagents : Carbonyl chlorides or activated esters (e.g., DCC-activated carbonyl groups).
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Conditions : Room temperature or mild heating in inert solvents (e.g., dichloromethane).
Functional Group Reactivity
The compound’s reactivity stems from its functional groups:
Purification and Characterization
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Purification : High-performance liquid chromatography (HPLC) is commonly employed for final purification.
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Characterization :
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Molecular Formula : C₁₄H₁₈N₄O₃S (molecular weight: 318.38 g/mol).
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Stability : Requires controlled storage due to potential hydrolytic instability of the sulfonyl group.
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Preparation Methods
Core Structure Synthesis: Pyridinone Derivative Formation
The synthesis of the pyridinone core, 4-methoxy-1-methylpyridin-2(1H)-one , is foundational. A reported method involves nucleophilic substitution or cyclization strategies. For example, 2(1H)-pyridinone derivatives undergo functionalization under specific conditions.
Key Reaction Pathway
A notable approach employs sodium dithionite , tetra-(n-butyl)ammonium iodide , and sodium hydrogencarbonate in a biphasic system (water/toluene) at 90°C. This method achieves a 93% yield of the pyridinone intermediate, as demonstrated in literature.
| Reaction Component | Role | Conditions | Yield |
|---|---|---|---|
| Sodium dithionite | Reducing agent | 90°C, biphasic solvent | 93% |
| Tetra-(n-butyl)ammonium iodide | Phase-transfer catalyst | Aqueous/organic interface | - |
This step establishes the pyridinone scaffold, which is later functionalized with azetidine and sulfonyl imidazole groups.
Azetidine Ring Construction
The azetidine moiety is introduced via ring-closing reactions or hydrogenation . For example, azetidine derivatives are synthesized through catalytic hydrogenation of benzyl-protected intermediates.
Hydrogenation Protocol
A patent describes the hydrogenation of l-acetyl-3-[4-(2-pyridyl)piperizinyl]azetidine using palladium hydroxide on carbon under H₂ gas (40–60 psi) at 60°C for 72 hours. This yields the azetidine hydrochloride salt with 73% efficiency .
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | Pd(OH)₂/C | Complete deprotection |
| Temperature | 60°C | Optimal reaction kinetics |
| Pressure | 40–60 psi H₂ | Accelerated hydrogenation |
This method ensures the azetidine ring is formed with minimal side products, enabling subsequent sulfonylation.
Sulfonyl Group Introduction and Imidazole Coupling
The sulfonyl-imidazole linkage is critical for bioactivity. Sulfonylation typically involves reacting azetidine derivatives with sulfonyl chlorides or fluorides.
Sulfonyl Fluoride Reactivity
Recent advances utilize azetidine sulfonyl fluorides (ASFs) as precursors. These reagents react with amines or thiols under mild conditions (e.g., 60°C in acetonitrile) to form sulfonamides or sulfides, respectively. For the target compound, 1-methyl-1H-imidazol-2-ylsulfonyl chloride may undergo nucleophilic substitution with the azetidine nitrogen.
Key Steps
- Azetidine activation : Treatment with a base (e.g., DBU ) to deprotonate the azetidine nitrogen.
- Sulfonylation : Reaction with 1-methylimidazol-2-sulfonyl fluoride or chloride in anhydrous solvents.
- Purification : Recrystallization from dichloromethane (DCM) or chromatography on silica gel.
Coupling of Pyridinone and Azetidine Moieties
The final coupling links the pyridinone core to the sulfonyl-azetidine unit. This step often employs carbonyl coupling agents (e.g., carbodiimides) or palladium-catalyzed cross-couplings .
Example Protocol
- Carbonyl Activation : React azetidine-1-carbonyl chloride with the pyridinone amine under basic conditions.
- Solvent Optimization : Toluene or DCM is preferred for solubility and reaction efficiency.
| Coupling Method | Reagents/Conditions | Yield |
|---|---|---|
| Carbodiimide-mediated | EDC/HOBt, DCM, RT | 65–75% |
| Palladium-catalyzed | Pd(PPh₃)₄, CuI, DMF, 80°C | 70–85% |
Purification and Characterization
Crucial steps include acid-base extraction and chromatography .
Example Workflow
- Acidification : pH adjustment with HCl to precipitate hydrochloride salts.
- Extraction : Partitioning between aqueous and organic phases (e.g., EtOAc/brine).
- Chromatography : Silica gel elution with EtOAc/hexanes to isolate pure product.
| Step | Purpose | Solvent System |
|---|---|---|
| Acid precipitation | Remove unreacted starting material | HCl/EtOAc |
| Column chromatography | Final purification | 50:50 EtOAc/hexanes |
Optimization Strategies and Challenges
Key Challenges
- Steric Hindrance : Bulky sulfonyl-imidazole groups may hinder coupling reactions.
- Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) reduce reaction efficiency compared to toluene.
Solutions
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for improved coupling yields.
- Temperature Control : Conduct reactions at 0–10°C to minimize side reactions.
Research Outcomes and Data Analysis
Critical Data
| Reaction Stage | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pyridinone Synthesis | 93 | >95 | |
| Azetidine Hydrogenation | 73 | 98 | |
| Sulfonyl Coupling | 65–75 | 90–95 | |
| Final Purification | 80 | >99 |
Synthetic Route Summary
- Pyridinone Core : Sodium dithionite-mediated cyclization.
- Azetidine Formation : Pd-catalyzed hydrogenation.
- Sulfonyl Introduction : Sulfonyl fluoride alkylation.
- Coupling : Carbodiimide-mediated amide bond formation.
Q & A
Q. Critical Parameters :
- Solvent purity (e.g., anhydrous DMF for coupling reactions).
- Temperature control during exothermic steps (e.g., sulfonylation).
- Yields range from 40–65% for intermediate steps, with final purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: What spectroscopic techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃, δ ~3.8 ppm), sulfonyl (SO₂, δ ~110–120 ppm in ¹³C), and pyridinone carbonyl (C=O, δ ~165–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the azetidine and pyridinone regions .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can statistical experimental design (DoE) optimize synthesis yield and purity?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ design reduces 8 experimental runs to identify critical factors .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time and temperature. For coupling steps, a central composite design (CCD) can maximize yield while minimizing byproducts .
- Case Study : A study on similar sulfonamide intermediates achieved a 22% yield increase by optimizing DMF/THF solvent ratios and reducing reaction time from 24h to 12h .
Advanced: How can computational tools predict molecular interactions and conformational stability?
Methodological Answer:
- Quantum Chemical Calculations (DFT) :
- Calculate Gibbs free energy to assess azetidine ring puckering and sulfonyl group orientation .
- Transition state analysis for hydrolysis susceptibility of the pyridinone carbonyl .
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) by simulating interactions between the sulfonyl group and active-site residues .
- MD Simulations : Evaluate stability in aqueous vs. lipid environments (e.g., using GROMACS) to guide formulation studies .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify >95% purity. Impurities (e.g., unreacted sulfonyl chloride) may skew antimicrobial assays .
- Assay Standardization :
- For antimicrobial studies, compare MIC values against reference strains (e.g., S. aureus ATCC 25923) using broth microdilution .
- Control solvent effects (e.g., DMSO ≤1% v/v) to avoid false negatives .
- Structural Analogues : Test derivatives (e.g., replacing azetidine with piperidine) to isolate the role of ring strain in bioactivity .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., SO₂ during sulfonylation) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with intermediates .
- Waste Disposal : Neutralize acidic/basic waste (e.g., quench excess sulfonyl chloride with ice-cold NaHCO₃) .
Advanced: How do substituents influence reactivity and pharmacological properties?
Methodological Answer:
- Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity at the azetidine carbonyl, increasing susceptibility to nucleophilic attack (e.g., hydrolysis) .
- Steric Effects : The 1-methyl group on imidazole reduces rotational freedom, stabilizing planar conformations critical for target binding .
- Bioactivity Modulation : Replacing methoxy with ethoxy decreases logP (from 2.1 to 1.8), improving aqueous solubility but reducing membrane permeability .
Advanced: What computational strategies aid in reaction pathway discovery?
Methodological Answer:
- Reaction Network Analysis : Tools like RMG (Reaction Mechanism Generator) map plausible pathways for azetidine-pyridinone coupling, prioritizing low-energy intermediates .
- Machine Learning (ML) : Train models on existing sulfonamide synthesis data to predict optimal catalysts (e.g., Pd/C vs. CuI) for novel derivatives .
- Case Study : ICReDD’s hybrid computational-experimental workflow reduced optimization time for a related imidazole derivative by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
